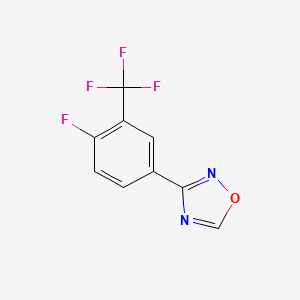

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C9H4F4N2O |

|---|---|

Molecular Weight |

232.13 g/mol |

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H4F4N2O/c10-7-2-1-5(8-14-4-16-15-8)3-6(7)9(11,12)13/h1-4H |

InChI Key |

KHWIVHJFQYNIKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC=N2)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzoic acid.

Formation of Hydrazide: The benzoic acid is converted to its corresponding hydrazide by reaction with hydrazine hydrate.

Cyclization: The hydrazide is then cyclized to form the oxadiazole ring. This is usually achieved by treating the hydrazide with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro and trifluoromethyl groups.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure and potential biological activities.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent patterns are summarized in Table 1 .

Table 1: Structural Features of 1,2,4-Oxadiazole Derivatives

Key Observations :

- The 4-fluoro substitution in the target compound distinguishes it from analogs with meta- or para-CF₃ groups alone.

- Trifluoromethyl groups are common across analogs, contributing to lipophilicity and resistance to oxidative metabolism .

- Heterocyclic substituents (e.g., thiophene, indole) at the 5-position correlate with biological activity in analogs like SEW2871 (S1P1 receptor agonist) and compound 1d (apoptosis inducer) .

Key Observations :

- The target compound’s 4-fluoro-3-CF₃ substitution may influence synthesis efficiency compared to analogs. For example, para-CF₃ analogs (e.g., compound 11 in ) exhibit lower yields (48%), possibly due to steric or electronic effects.

- Melting points vary widely: analogs with polar groups (e.g., nitro in compound 63b ) have higher melting points, while nonpolar substituents (e.g., chloromethyl ) result in lower melting points.

Pharmacological Activities

Key Observations :

- SEW2871 demonstrates that 5-position substituents (thienyl-phenyl) are critical for receptor binding .

- Compound 1d highlights the importance of 5-position heterocycles (chlorothiophene) for apoptosis induction . The target compound’s 4-fluoro group may enhance selectivity or potency if similar targets exist.

- Ester-containing analogs (e.g., compound 12a,b ) show instability, underscoring the advantage of the target compound’s stable CF₃ and fluorine substituents.

Biological Activity

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, characterization, and biological activity, focusing on its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate hydrazones with acid chlorides or anhydrides. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the molecular structure and purity.

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied, revealing a range of pharmacological effects including:

- Antimicrobial Activity : Compounds in the oxadiazole family have demonstrated significant antibacterial and antifungal properties. For instance, derivatives with similar structures have shown efficacy against Escherichia coli and Candida albicans .

- Anticancer Properties : Recent studies indicate that oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For example, structural modifications in oxadiazole derivatives have led to compounds with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

A study highlighted that several 1,3,4-oxadiazole derivatives exhibited potent antibacterial activity against E. coli and Pseudomonas aeruginosa. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Compound | Target Organism | Activity Level |

|---|---|---|

| 4a | E. coli | Significant |

| 4b | Pseudomonas aeruginosa | Significant |

| 4i | Candida albicans | Significant |

Anticancer Activity

In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways. For instance, one study reported that a derivative exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to tamoxifen .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20a | MCF-7 | 15.63 |

| 20b | HepG2 | 12.1 |

| SAHA | HDAC Inhibitor | 15.0 |

The biological mechanisms underlying the activity of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole are not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole ring and target proteins .

Case Studies

- Antimicrobial Study : A series of new oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. Notably, compounds demonstrated significant inhibition against resistant strains of bacteria.

- Cancer Research : In a study comparing various oxadiazoles for anticancer activity, several derivatives showed promising results in inducing apoptosis in cancer cell lines through caspase activation pathways.

Q & A

Q. What are the standard synthetic protocols for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves cyclization reactions of hydrazides with acyl chlorides or other precursors under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., THF) and catalysts like NaH to drive cyclization ( ).

- Microwave-assisted synthesis to reduce reaction time and improve efficiency ().

- Purification via flash column chromatography (e.g., SiO2 with hexane:ethyl acetate gradients), achieving yields up to 99% (). Critical parameters include temperature (50°C in DME), stoichiometric ratios, and inert atmospheres (e.g., Ar) to prevent side reactions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?

- Multinuclear NMR (1H, 13C, 19F): Confirms regiochemistry and substituent positions ( ).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- Supercritical Fluid Chromatography (SFC): Assesses enantiomeric purity (e.g., 97% enantiomeric excess in stereoselective syntheses) ().

- FTIR and HPLC/GC-MS: Identify functional groups and quantify purity (>95% in most studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole derivatives for enhanced anticancer activity?

SAR strategies focus on modular substitutions at the 3- and 5-positions of the oxadiazole core:

- Replacing the 3-phenyl group with pyridyl moieties improves apoptosis induction (e.g., compound 4l in ).

- Substituents like 3-chlorothiophene at position 5 enhance binding to TIP47, a molecular target linked to IGF II signaling ( ).

- Quantitative SAR (QSAR) models using logP and Hammett constants predict activity trends, enabling prioritization of derivatives for synthesis .

Q. What methodologies address discrepancies in reported biological activities of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole across different experimental models?

Contradictions often arise from variations in:

- Cell line sensitivity: Breast cancer lines (e.g., T47D) show higher responsiveness than colorectal models ( ).

- Assay conditions: Serum concentration and incubation time impact results. Resolution strategies include:

- Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) ( ).

- Orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability).

- Purity verification via differential scanning calorimetry (DSC) to exclude batch-dependent impurities .

Q. What pharmacokinetic optimization strategies improve the in vivo efficacy of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-based therapeutics?

- Lipophilicity modulation: Trifluoromethyl or piperidine substituents enhance blood-brain barrier penetration ().

- Salt formation: Hydrochloride salts improve aqueous solubility (e.g., 3-fold higher bioavailability in derivatives) ().

- Prodrug approaches: tert-Butyldimethylsilyl ethers ( ) enable controlled release.

- Metabolic stability: Liver microsome assays assess degradation pathways .

Q. How can computational approaches accelerate the discovery of novel derivatives with dual antimicrobial and anticancer activities?

- Molecular docking: Predicts binding to dual targets like topoisomerase II and TIP47.

- Machine learning: Trained on MIC (antimicrobial) and IC50 (anticancer) datasets to prioritize synthetic targets.

- Hybrid pharmacophores: Combining oxadiazole with triazole motifs () shows synergistic effects in preliminary studies .

Q. Key Data from Evidence

- Anticancer Activity: Compound ND-421 exhibits a 3x longer postantibiotic effect than linezolid, with low clearance and high bioavailability ().

- Antimicrobial Activity: Agar diffusion tests against C. albicans and S. aureus reveal MIC values in the µM range ().

- Stereoselectivity: Enantioselective synthesis achieves 97% enantiomeric excess via iridium-catalyzed amination ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.